

# Denifanstat: A Comparative Analysis of Metabolic Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Denifanstat |           |
| Cat. No.:            | B611513     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic enzyme cross-reactivity profile of **Denifanstat** (TVB-2640), a first-in-class, orally bioavailable, and selective inhibitor of Fatty Acid Synthase (FASN). As FASN is a key enzyme in de novo lipogenesis (DNL), its inhibition has significant therapeutic potential in various diseases, including metabolic dysfunction-associated steatohepatitis (MASH) and oncology.[1][2] Understanding the selectivity of **Denifanstat** is crucial for assessing its therapeutic window and potential off-target effects.

# **Selectivity Profile of Denifanstat**

**Denifanstat** is characterized as a potent and selective inhibitor of FASN.[1][3] While extensive quantitative data from broad cross-reactivity panels against a wide range of metabolic enzymes are not publicly available, preclinical and clinical studies have consistently highlighted its selectivity for FASN. The development of **Denifanstat** focused on creating a refined agent with a favorable safety profile and oral bioavailability, moving away from less specific, broadspectrum inhibitors.[1]

The following table summarizes the known selectivity of **Denifanstat** based on available information.



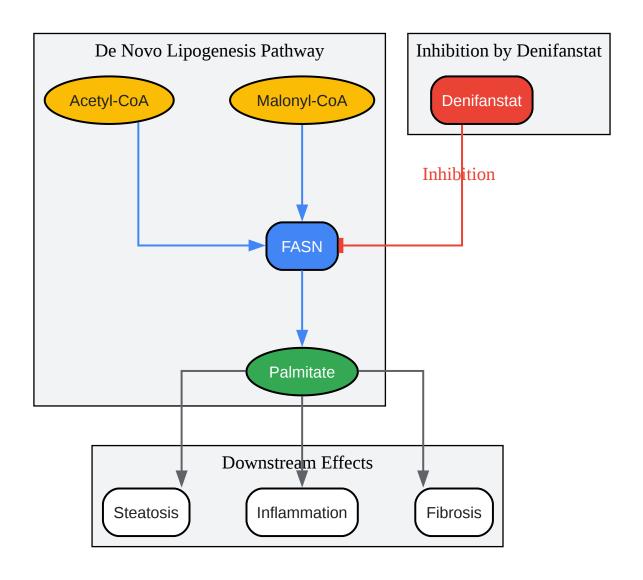
| Target Enzyme                 | Denifanstat Activity | Known IC50/EC50 | Evidence       |
|-------------------------------|----------------------|-----------------|----------------|
| Fatty Acid Synthase<br>(FASN) | Potent Inhibitor     | EC50 ~50 nM[3]  | Primary Target |

Note: The lack of published data on the cross-reactivity of **Denifanstat** against a comprehensive panel of other metabolic enzymes, such as those involved in fatty acid oxidation, glycolysis, or other lipogenic pathways, represents a current knowledge gap. Such studies are essential for a complete understanding of its off-target activity.

## **Mechanism of Action: FASN Inhibition**

**Denifanstat** exerts its therapeutic effects by specifically targeting and inhibiting the activity of FASN. This enzyme catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In pathological conditions like MASH and various cancers, FASN is often overexpressed, leading to increased de novo lipogenesis. By inhibiting FASN, **Denifanstat** effectively blocks the production of excess fatty acids, thereby reducing steatosis, inflammation, and fibrosis in the liver.[2]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Sagimet Biosciences Announces Positive Topline Results from Phase 2b FASCINATE-2 Clinical Trial of Denifanstat in Biopsy-Confirmed F2/F3 NASH | Sagimet Biosciences Inc [ir.sagimet.com]
- 3. sagimet.com [sagimet.com]
- To cite this document: BenchChem. [Denifanstat: A Comparative Analysis of Metabolic Enzyme Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611513#cross-reactivity-of-denifanstat-with-other-metabolic-enzymes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com